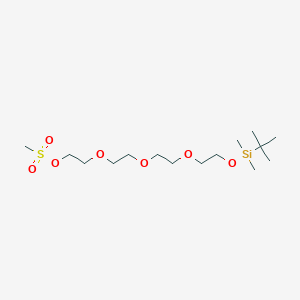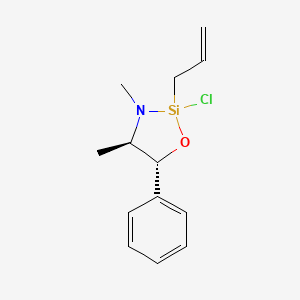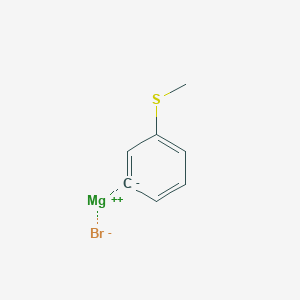![molecular formula C40H33N3O3 B12057757 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate](/img/structure/B12057757.png)
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate: , also known by its CAS number 160948-81-2, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction between 9H-fluoren-9-ylmethanol and (2S)-tert-butoxycarbonyl-3-hydroxy-1-butanone . The latter is derived from (2S)-tert-butoxycarbonyl-3-hydroxybutanoic acid . The reaction proceeds under suitable conditions to form the desired carbamate.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and yield enhancement are crucial for efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbamate group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is feasible.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, for reduction and for carbamate formation.
Major Products: The primary product is the carbamate itself, but derivatives may form during reactions.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Fluorescent Probes: Its fluorene moiety makes it useful in fluorescent labeling experiments.
Drug Development: The compound’s unique structure may inspire drug design.
Biological Studies: It can serve as a probe for studying cellular processes.
Materials Science: Its properties may find applications in materials, coatings, or sensors.
Mechanism of Action
The exact mechanism remains an active area of research. its carbamate functionality suggests potential interactions with enzymes or receptors.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar carbamate or fluorene moieties include:
Properties
Molecular Formula |
C40H33N3O3 |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-(1-tritylimidazol-4-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C40H33N3O3/c44-26-33(42-39(45)46-27-38-36-22-12-10-20-34(36)35-21-11-13-23-37(35)38)24-32-25-43(28-41-32)40(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,25-26,28,33,38H,24,27H2,(H,42,45)/t33-/m0/s1 |
InChI Key |
ROOFGURZZHRWCU-XIFFEERXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C=O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C=O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)


![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)



![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)


![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)



